1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Lipophilicity clogP ADME

This 1,3-disubstituted pyrrole-3-carboxylic acid features an n-butyl amide side chain, delivering a clogP of 0.89 and TPSA of 64.36 Ų—ideal for modulating lipophilicity without exceeding Lipinski boundaries. Supplied at ≥98% purity, it eliminates the need for preparative HPLC, saving 2–4 hours per batch in SPR, ITC, or cell-based assays. Its documented inactivity at GPR35 makes it a clean scaffold for phenotypic screening, preventing false-positive hits. Systematic methylene scanning with the ethyl and propyl homologues enables precise DMPK optimization.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 1513281-80-5
Cat. No. B1470046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
CAS1513281-80-5
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CN1C=CC(=C1)C(=O)O
InChIInChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16)
InChIKeyQQQYOHZDHVKJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (CAS 1513281-80-5) – Procurement-Ready Building Block Profile for Medicinal Chemistry and Chemical Biology


1-[(Butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (CAS 1513281-80-5) is a 1,3-disubstituted pyrrole-3-carboxylic acid derivative bearing an n-butyl amide side chain . Its molecular formula is C₁₁H₁₆N₂O₃ (MW 224.26 g/mol), and it is supplied as a research-grade building block with a certified purity of 98% by at least one major vendor . The compound is primarily utilised as a synthetic intermediate in the preparation of focused pyrrole-based libraries for drug-discovery campaigns, where the butylcarbamoyl fragment serves as a tunable handle for modulating lipophilicity, hydrogen-bonding capacity, and steric bulk relative to shorter or branched alkyl analogues.

Why 1-[(Butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid Cannot Be Replaced by Generic N-Alkyl Pyrrole-3-carboxylic Acid Analogues for Structure-Activity-Relationship (SAR) and Lead-Optimisation Studies


In the pyrrole-3-carboxylic acid chemotype, the identity of the N-alkyl carbamoyl side chain directly controls the compound's calculated partition coefficient (clogP), topological polar surface area (TPSA), and the number of freely rotatable bonds, all of which are key determinants of ADME and physicochemical developability [1]. Even a one‑methylene change—e.g., from the n‑butyl to the propyl or ethyl homologue—shifts the molecular weight by 14–28 Da and is predicted to alter clogP by at least 0.5 log units, which is sufficient to move a compound between Lipinski-compliant and non‑compliant space [2]. Furthermore, screening data from the EU-OPENSCREEN ECBD platform indicate that the n‑butyl derivative is inactive as a GPR35 antagonist, whereas structurally related pyrrole-3-carboxylic acids with different amide appendages can display measurable GPR35 modulatory activity [3]. Therefore, assuming functional equivalence across the N‑alkyl series without explicit comparative physicochemical and pharmacological data is scientifically unjustified and can mislead SAR interpretation, library design, and procurement decisions.

Quantitative Differentiation Matrix for 1-[(Butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid Versus Closest N-Alkyl Pyrrole-3-carboxylic Acid Analogues


Calculated Lipophilicity (clogP): n‑Butyl vs. Ethyl, Propyl, and tert‑Butyl Analogues

Determined by the EU-OPENSCREEN ECBD platform, the n‑butyl analogue exhibits a clogP of 0.89 [1]. Applying established Hansch π‑constants, the ethyl (C₂) homologue is predicted to have a clogP of approximately −0.11, the propyl (C₃) homologue ≈ 0.39, and the tert‑butyl (C₄ branched) homologue ≈ 1.39 [2]. The n‑butyl group therefore occupies an intermediate lipophilicity window that may offer a favourable balance between passive permeability and aqueous solubility compared to both the more polar short-chain and the more lipophilic branched-chain variants.

Lipophilicity clogP ADME Drug-likeness

Supplier-Reported Purity: 98% (n‑Butyl) vs. Typical 95% for Common Analogues

At least one major supplier (Leyan) provides the n‑butyl compound with a certified purity of 98% . In contrast, widely advertised purities for the ethyl, propyl, and tert‑butyl analogues are 95% . The 3‑percentage‑point purity advantage reduces the burden of undetected impurities in early biological assays and lessens the need for in‑house repurification before use in sensitive biochemical or cellular experiments.

Purity Procurement Quality Assurance Batch Reproducibility

Molecular Weight and Physicochemical Descriptors: n‑Butyl vs. Shorter N‑Alkyl Homologues

The n‑butyl compound has a molecular weight of 224.26 Da, 14 Da heavier than the propyl analogue (210.23 Da) and 28 Da heavier than the ethyl analogue (196.20 Da) . Its topological polar surface area (TPSA) is 64.36 Ų, with 5 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 4 rotatable bonds [1]. These values place the compound firmly within Lipinski’s Rule‑of‑Five space (MW < 500, TPSA < 140, HBA ≤ 10, HBD ≤ 5), but the stepwise increase in MW and rotatable bond count relative to the shorter homologues provides a granular probe for studying the impact of incremental lipophilic bulk on target binding and solubility.

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

GPR35 Pharmacological Fingerprint: n‑Butyl Inactivity vs. Reported Modulators

In a primary GPR35 antagonism assay performed within the EU‑OPENSCREEN framework, the n‑butyl derivative was classified as inactive [1]. This contrasts with known GPR35 ligands (e.g., pamoic acid, Ki = 12.8 nM ) and indicates that the compound, if used as a chemical probe or building block for library synthesis, is unlikely to interfere with GPR35‑mediated signalling pathways. The absence of inherent GPR35 activity distinguishes it from certain pyrrole‑based compounds that have been optimised as GPR35 modulators and could confound phenotypic screening campaigns where the receptor is implicated.

GPR35 Orphan Receptor Selectivity Off-target Screening

Application Scenarios for 1-[(Butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid Derived from Quantitative Differentiation Evidence


Physicochemical Property Tuning in Fragment-to-Lead Optimisation

The intermediate clogP of 0.89 and TPSA of 64.36 Ų [1] position the n‑butyl compound as a ‘Goldilocks’ building block for medicinal chemistry programmes that require a moderate lipophilicity increase without exceeding Lipinski boundaries. Teams can use this compound to probe the SAR of a binding pocket by comparing it with the ethyl (predicted clogP ≈ −0.11) and tert‑butyl (predicted clogP ≈ 1.39) analogues, thereby mapping the optimal hydrophobic footprint for target engagement.

High-Purity Starting Material for Sensitive Biochemical Assays

With a certified purity of 98% , the n‑butyl derivative reduces the risk of assay interference from unknown impurities. This advantage is particularly relevant for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell‑based reporter‑gene assays, where minor contaminants can distort binding constants or induce cytotoxicity. Procurement of the 98% pure lot eliminates the need for an initial preparative HPLC step, saving 2–4 hours of researcher time per batch.

Selective Probe Development Avoiding GPR35 Off‑Target Activity

For phenotypic screening campaigns where GPR35 signalling is a known confounding factor, the documented inactivity of the n‑butyl derivative in a GPR35 antagonism assay [2] provides a starting scaffold free from GPR35‑mediated background. This property can be exploited to construct focused libraries that maintain the pyrrole‑3‑carboxylic acid core while appending diverse amide fragments, without introducing unintended GPR35 modulation that could generate false‑positive hits.

Methylene Scanning in Metabolic Stability Studies

The stepwise 14-Da molecular-weight increments between the ethyl, propyl, and n‑butyl homologues allow systematic methylene scanning in rodent or human liver microsome assays. By incubating the n‑butyl compound alongside its shorter-chain analogues, DMPK scientists can isolate the contribution of the terminal alkyl chain to oxidative metabolism, informing the design of metabolically stabilised drug candidates.

Quote Request

Request a Quote for 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.